2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with cyclopentylthio, phenyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate imidazole ring, followed by the introduction of cyclopentylthio, phenyl, and p-tolyl groups through nucleophilic substitution or other suitable reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in dichloromethane for electrophilic substitution or sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazole: Lacks the cyclopentylthio and p-tolyl groups, making it less hydrophobic and potentially less active in certain biological assays.
5-phenyl-1-(p-tolyl)-1H-imidazole: Similar but without the cyclopentylthio group, which may affect its chemical reactivity and biological activity.
2-(cyclopentylthio)-1H-imidazole: Lacks the phenyl and p-tolyl groups, which could influence its overall stability and interaction with biological targets.
Uniqueness
The presence of cyclopentylthio, phenyl, and p-tolyl groups in 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole makes it unique in terms of its hydrophobicity, steric properties, and potential for diverse chemical reactivity. These features may enhance its suitability for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-16-11-13-18(14-12-16)23-20(17-7-3-2-4-8-17)15-22-21(23)24-19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOYNWZWAMWMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.